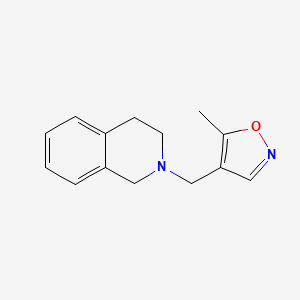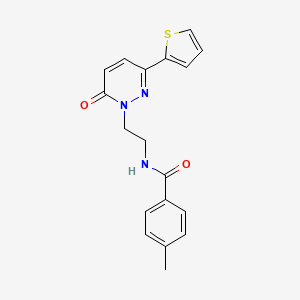
4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole is a heterocyclic compound that features both an isoquinoline and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole typically involves the formation of the isoquinoline and isoxazole rings followed by their coupling. One common method is the Bischler-Napieralski reaction, which involves cyclization of β-phenylethylamine derivatives to form the isoquinoline ring . The isoxazole ring can be synthesized via the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds . The final coupling step often involves the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the isoxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various substituted isoquinoline and isoxazole derivatives.
Aplicaciones Científicas De Investigación
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
3,4-Dihydroisoquinoline derivatives: These compounds share the isoquinoline ring and have similar chemical properties.
Isoxazole derivatives: These compounds share the isoxazole ring and have similar reactivity.
Uniqueness: 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole is unique due to the combination of the isoquinoline and isoxazole rings in a single molecule, which imparts unique chemical and biological properties not found in compounds containing only one of these rings.
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-14(8-15-17-11)10-16-7-6-12-4-2-3-5-13(12)9-16/h2-5,8H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWPHSVXYREUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2734442.png)
![4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2734443.png)
![4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2734444.png)

![3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2734446.png)
![4-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)quinolin-2-ol](/img/structure/B2734450.png)


![3-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2734455.png)
![Methyl (E)-4-[[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-oxobutyl]amino]-4-oxobut-2-enoate](/img/structure/B2734456.png)
![N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine](/img/structure/B2734460.png)
![3-chloro-4-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2734461.png)
![2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2734462.png)
